3,4,5-trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide
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Overview
Description
3,4,5-Trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This might suggest a potential interaction with metal ions or involvement in carbon–carbon bond formation, but this is purely speculative and requires further investigation.
Biochemical Pathways
Compounds with similar structures have shown anticancer activity , suggesting that they may interact with pathways related to cell growth and proliferation
Result of Action
Compounds with similar structures have shown prominent activity against both mcf-7 and a549 cancer cell lines , indicating potential anticancer effects
Biochemical Analysis
Biochemical Properties
3,4,5-Trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as thioredoxin reductase (TrxR) and histone lysine-specific demethylase 1 (HLSD1), inhibiting their activity
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase 2 (ERK2) and down-regulate its protein levels . Additionally, this compound can trigger caspase activation, leading to apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, inhibiting or activating their functions. For instance, it inhibits thioredoxin reductase (TrxR) by binding to its active site, preventing the reduction of thioredoxin and disrupting cellular redox balance . Additionally, this compound can modulate gene expression by inhibiting histone lysine-specific demethylase 1 (HLSD1), leading to changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and cellular processes . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the insulin signaling pathway by activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway . This activation leads to improved glucose metabolism and reduced oxidative stress in diabetic models . Additionally, this compound can modulate the activity of glycogen synthase kinase 3 beta (GSK3β), further impacting metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within target cells . Once inside the cells, this compound accumulates in specific cellular compartments, where it exerts its effects on target enzymes and signaling pathways .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with chromatin and modulate gene expression . Additionally, this compound may accumulate in the cytoplasm, where it can inhibit enzymes involved in cellular redox balance and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. Key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of a suitable carboxylic acid derivative with an amine under dehydration conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced through a series of methylation reactions, often using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Cyclopentyl and Thiophenyl Groups: These groups are introduced through a series of substitution reactions, often involving the use of organometallic reagents or transition metal-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution Reactions: Various functional groups on the compound can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution Reactions: Reagents like halogens, alkyl halides, and organometallic compounds are typically employed.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced analogs, which may have different biological or chemical properties.
Substitution Products: A range of substituted derivatives, depending on the nature of the substituent and reaction conditions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: It can be used in the development of new materials or chemical processes.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzamide: Similar structure but lacks the cyclopentyl and thiophenyl groups.
N-(1-(thiophen-2-yl)cyclopentyl)methylbenzamide: Similar structure but lacks the methoxy groups.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-23-15-11-14(12-16(24-2)18(15)25-3)19(22)21-13-20(8-4-5-9-20)17-7-6-10-26-17/h6-7,10-12H,4-5,8-9,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEKXOZEHXOWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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